![molecular formula C6H10ClN3O B1369930 6-Methoxypyridine-2,3-diamine hydrochloride CAS No. 1159824-73-3](/img/structure/B1369930.png)
6-Methoxypyridine-2,3-diamine hydrochloride
Overview
Description
6-Methoxypyridine-2,3-diamine dihydrochloride is a chemical compound with the molecular formula C6H9N3O.2ClH and a molecular weight of 212.08 .
Molecular Structure Analysis
The molecular structure of 6-Methoxypyridine-2,3-diamine dihydrochloride consists of a pyridine ring with two amine groups at positions 2 and 3, and a methoxy group at position 6 . The compound also includes two hydrochloride ions .Scientific Research Applications
Synthesis in Alkaloid Chemistry
6-Methoxypyridine-2,3-diamine hydrochloride plays a pivotal role in the synthesis of complex organic compounds, particularly in alkaloid chemistry. A notable application is in the synthesis of Lycopodium alkaloids, where it serves as a masked pyridone. This is exemplified in the total synthesis of lycoposerramine R, a Lycopodium alkaloid, where a key step involved an Eschenmoser Claisen rearrangement to forge a critical quaternary carbon center (Bisai & Sarpong, 2010).
Lithiation Studies
The lithiation pathway of methoxypyridines, including 6-methoxypyridine-2,3-diamine hydrochloride, has been a subject of study. Investigations using deuterated probes have elucidated the complexities and mechanisms of C-3 lithiation in these compounds, contributing to a deeper understanding of their chemical behaviors (Gros, Choppin, & Fort, 2003).
Spectrometric Studies
Spectrometric studies on Schiff bases derived from methoxypyridines have revealed insights into tautomeric and protonation equilibria. These studies are crucial for understanding the electronic absorption and emission properties of these compounds in different solvents, which is essential for applications in molecular spectroscopy (Galić, Cimerman, & Tomišić, 2008).
Development of Antagonists
In medicinal chemistry, 6-methoxypyridine-2,3-diamine hydrochloride derivatives have been utilized in developing potent antagonists for various receptors. For instance, specific compounds have shown potential in the prevention and treatment of osteoporosis, demonstrating significant in vitro efficacy and favorable pharmacokinetics (Hutchinson et al., 2003).
Vibrational and Electronic Spectra Studies
Density Functional Theory (DFT) studies on compounds like 2-chloro-6-methoxypyridine provide valuable data on vibrational and electronic spectra. This research contributes to our understanding of the influence of substituents on spectral characteristics, essential for applications in material science and spectroscopy (Arjunan et al., 2011).
Stability of Imino Macrocycles
Research on the stability of imino macrocycles derived from methoxypyridines has shown remarkable resilience in water. This discovery is significant for the development of macrocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Saggiomo & Lüning, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a precursor for hair colors, indicating its role in the hair pigmentation process .
Mode of Action
6-Methoxypyridine-2,3-diamine hydrochloride interacts with primary intermediates to form the final dye in hair coloring products . The reaction can be accelerated by the addition of an oxidizing agent .
properties
IUPAC Name |
6-methoxypyridine-2,3-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-10-5-3-2-4(7)6(8)9-5;/h2-3H,7H2,1H3,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMVGFCJROPJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611078 | |
Record name | 6-Methoxypyridine-2,3-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypyridine-2,3-diamine hydrochloride | |
CAS RN |
94166-62-8, 1159824-73-3 | |
Record name | 2,3-Pyridinediamine, 6-methoxy-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94166-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxypyridine-2,3-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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